molecular formula C10H10N4O3 B2438030 1-Allyl-3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)urea CAS No. 1209055-95-7

1-Allyl-3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)urea

Cat. No. B2438030
CAS RN: 1209055-95-7
M. Wt: 234.215
InChI Key: PLNLBSFDPFIGPJ-UHFFFAOYSA-N
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Description

1-Allyl-3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)urea is a compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a derivative of urea and contains a furan ring and an oxadiazole ring, which makes it a unique molecule with interesting properties.

Scientific Research Applications

Synthesis and Tautomerism

  • Research shows the synthesis of similar compounds from furan-2-carboxylic acid hydrazide, leading to derivatives like 5-Furan-2yl[1,3,4]oxadiazole-2-thiol and 5-Furan-2yl-4H [1,2,4] triazole-3-thiol. These compounds exhibit thiol-thione tautomeric equilibrium (Koparır, Çetin, & Cansiz, 2005).

Energetic Materials Research

  • A study on 3-Nitroamino-4-(5-amino-1,3,4-oxadiazol-2-yl)furazan monohydrate demonstrates the combination of nitroaminofurazan and 1,3,4-oxadiazole rings. These materials exhibit good thermal stabilities and potential for detonation performance (Tang et al., 2015).

Cytotoxicity in Cancer Research

  • A study on ursane and lupane type hybrids with 1,3,4-oxadiazoles and 1,2,3-triazole has shown marked cytotoxic activity against certain cancer cells, highlighting potential applications in cancer therapy (Popov et al., 2020).

Antimicrobial Applications

  • Research involving 1-N-substituted-3-(4-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-ylthio)quinazolin-6-yl)urea/thiourea derivatives has shown broad-spectrum antimicrobial activity, suggesting applications in combating bacterial infections (Buha et al., 2012).

Synthesis Methods and Reactivity

  • A new method for preparing (5-R-1,3,4-oxadiazol-2-yl)furoxans has been developed, indicating potential in creating diverse polyheterocyclic compounds (Fershtat et al., 2016).

Biochemical Analysis in Drug Development

  • Analysis of blood serum biochemical parameters during treatment with sodium 2-(4-amino-5-(furan-2-yl)-1,2,4-triazole-3-ylthio)acetate suggests potential antioxidant and immune-modulating properties, important for future pharmacological developments (Danilchenko, 2017).

properties

IUPAC Name

1-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-prop-2-enylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O3/c1-2-5-11-9(15)12-10-14-13-8(17-10)7-4-3-6-16-7/h2-4,6H,1,5H2,(H2,11,12,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLNLBSFDPFIGPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)NC1=NN=C(O1)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Allyl-3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)urea

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